An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic acid
An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and theoretical predictions to offer valuable insights for researchers. The document details a probable synthetic route via Suzuki-Miyaura cross-coupling, discusses expected physicochemical characteristics, and explores the potential biological relevance and safety considerations based on the broader class of biphenyl carboxylic acid derivatives.
Introduction
4-(4-Methoxyphenyl)-3-methylbenzoic acid, with the CAS Number 108478-59-7, is a biphenyl carboxylic acid derivative.[1] This class of compounds is of significant interest in medicinal chemistry and materials science due to the rigid biphenyl scaffold, which provides a structurally robust core for developing molecules with diverse pharmacological activities.[2][3] The presence of a carboxylic acid moiety offers a versatile handle for further chemical modifications, such as esterification and amidation. This guide aims to provide a detailed technical overview of 4-(4-Methoxyphenyl)-3-methylbenzoic acid for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 108478-59-7 | [1][4] |
| Molecular Formula | C15H14O3 | [1][4] |
| Molecular Weight | 242.27 g/mol | [1][4] |
| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like ethanol, ether, and acetone. | Inferred from related compounds |
| pKa | Not available (Expected to be in the range of other benzoic acids, ~4-5) | Inferred from related compounds |
Synthesis and Mechanistic Insights
The most prominent and versatile method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[2][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[5]
A plausible synthetic route to 4-(4-Methoxyphenyl)-3-methylbenzoic acid involves the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzoic acid with 4-methoxyphenylboronic acid.
Caption: Proposed synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general representation of a Suzuki-Miyaura coupling and would require optimization for this specific transformation.
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Reaction Setup: In a round-bottom flask, combine 4-bromo-3-methylbenzoic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: The crude product can be purified by filtration and washing with water, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4-Methoxyphenyl)-3-methylbenzoic acid.
Spectral Characterization (Predicted)
As experimental spectra are not available, the following are predicted key features based on the structure of 4-(4-Methoxyphenyl)-3-methylbenzoic acid.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would display signals for the carboxyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methyl carbon, and the methoxy carbon.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 242.27. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.
Potential Applications and Biological Activity
Biphenyl carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][6]
-
Anti-inflammatory: Some biphenyl carboxylic acids act as anti-inflammatory agents.[7]
-
Antifungal: Derivatives of biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species.[8]
-
Anticancer: Certain biphenyl carboxylic acids have been synthesized and evaluated as potential anticancer agents.[3]
While no specific biological activities have been reported for 4-(4-Methoxyphenyl)-3-methylbenzoic acid, its structural similarity to other biologically active biphenyls suggests it could be a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to explore its pharmacological potential.
Safety and Handling
Specific toxicological data for 4-(4-Methoxyphenyl)-3-methylbenzoic acid is not available. However, based on the safety profile of related biphenyl carboxylic acids, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
-
Toxicology: Biphenyl itself has been studied for its potential health effects, with some evidence suggesting potential for kidney toxicity and carcinogenicity at high exposure levels.[10] Derivatives should be handled with care, assuming they may have similar or other biological effects.
Conclusion
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